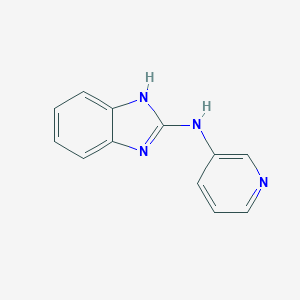![molecular formula C17H21NO3 B268045 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol, also known as MBPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol has been studied for its potential use as a treatment for various medical conditions. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol is not fully understood, but it is believed to work by targeting certain cellular pathways that are involved in cell growth and division. Specifically, 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is known to play a role in cancer cell survival.
Biochemical and Physiological Effects:
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol has been shown to have a number of biochemical and physiological effects in vitro. In addition to its ability to induce apoptosis in cancer cells, 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol has been shown to inhibit the proliferation of human umbilical vein endothelial cells, which are involved in the formation of new blood vessels. This suggests that 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol may have potential as an anti-angiogenic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several areas of future research that could be explored with 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol. One direction would be to further investigate its potential as a cancer treatment, particularly in combination with other drugs. Another area of research could focus on its anti-angiogenic properties and its potential use in treating diseases that involve abnormal blood vessel growth. Additionally, more studies are needed to fully understand the mechanism of action of 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol and how it interacts with cellular pathways.
Synthesemethoden
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 2-(4-bromophenoxy)ethanol. The resulting product is then treated with hydrochloric acid to yield 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol.
Eigenschaften
Produktname |
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol |
|---|---|
Molekularformel |
C17H21NO3 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
2-[4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]ethanol |
InChI |
InChI=1S/C17H21NO3/c1-20-16-6-2-14(3-7-16)12-18-13-15-4-8-17(9-5-15)21-11-10-19/h2-9,18-19H,10-13H2,1H3 |
InChI-Schlüssel |
CAXFOSBDLVBKKY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCO |
Kanonische SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3-hydroxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267964.png)
![8-(4-hydroxy-3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267965.png)
![methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267966.png)
![8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267967.png)
![8-(3,4-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267969.png)
![8-(2-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267972.png)
![8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267973.png)
![8-(4-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267974.png)
![8-(2-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267975.png)
![8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267978.png)
![8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267980.png)

![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)
